molecular formula C10H19NS B13251981 3-(Cyclohexylsulfanyl)pyrrolidine

3-(Cyclohexylsulfanyl)pyrrolidine

Cat. No.: B13251981
M. Wt: 185.33 g/mol
InChI Key: ZTYLDSHYNILVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylsulfanyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylsulfanyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclohexylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the cyclohexylsulfanyl group, yielding pyrrolidine.

    Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexylsulfoxide or cyclohexylsulfone derivatives.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylsulfanyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfanyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfanyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the cyclohexylsulfanyl group.

    Cyclohexylamine: A similar compound where the pyrrolidine ring is replaced with an amine group.

    Thiomorpholine: A sulfur-containing heterocycle similar to pyrrolidine.

Uniqueness: 3-(Cyclohexylsulfanyl)pyrrolidine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

3-cyclohexylsulfanylpyrrolidine

InChI

InChI=1S/C10H19NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h9-11H,1-8H2

InChI Key

ZTYLDSHYNILVBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.